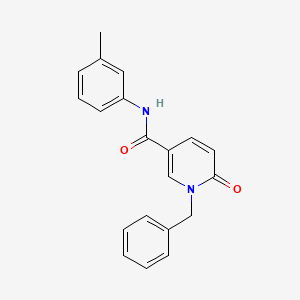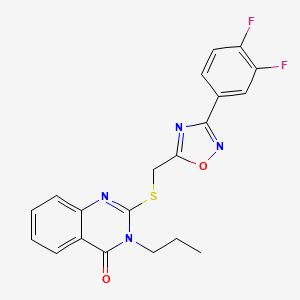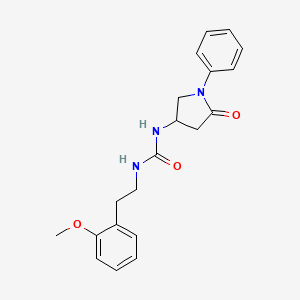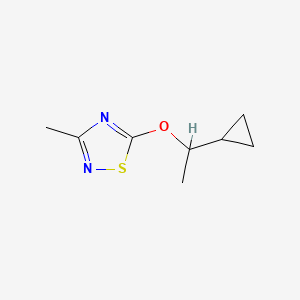
2-Morpholino-6-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-Morpholino-6-(trifluoromethyl)nicotinic acid” has been reported in the literature . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study reported the development of compounds on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold as promising RNase H dual inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on similar compounds. For example, “6-(Trifluoromethyl)nicotinic acid” has a molecular formula of CHFNO, an average mass of 191.107 Da, and a monoisotopic mass of 191.019409 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, “6-Trifluoromethylnicotinic acid” is a white powder with a melting point of 193-197 °C, a boiling point of 259.3℃ at 760 mmHg, and a density of 1.484 g/cm3 .Scientific Research Applications
Organic Synthesis and Chemical Stability
Synthesis of Nicotinic Acid Hydrazide : The study by Long Fei-fe (2013) discusses the preparation of 6-chloro-nicotinic acid hydrazide from 6-chloro-nicotinic acid, highlighting a method that could potentially be adapted for derivatives of nicotinic acid, such as 2-Morpholino-6-(trifluoromethyl)nicotinic acid for specific applications in chemical synthesis (Long Fei-fe, 2013).
Stability of Niflumic Acid Prodrugs : Research on glycolamide esters of niflumic acid, which shares a structural relation with this compound, investigates their stability in aqueous buffers and human plasma. This study could provide insights into the stability and potential therapeutic applications of morpholino nicotinic acid derivatives (S. Talath et al., 2006).
Pharmaceutical and Therapeutic Potential
- Morniflumate Tolerability : Morniflumate, a derivative of niflumic acid related to nicotinic acid, has been studied for its tolerability in patients with hypersensitivity to non-steroidal anti-inflammatory drugs. This research might suggest potential avenues for the development of new therapeutic agents based on the morpholino derivative of nicotinic acid for patients with similar hypersensitivities (F. Merő et al., 2013).
Catalytic Processes and Material Synthesis
- Sustainable Catalytic Processes for Niacin Synthesis : Investigations into the synthesis of niacin (nicotinic acid) and its precursors could inform the development of more efficient and environmentally friendly processes for producing nicotinic acid derivatives, including this compound. These studies aim to overcome the limitations of older industrial processes by exploring new catalysts and reaction conditions (M. Mari, 2016).
Biomolecular Interactions and Antioxidative Properties
- Structure-Activity Relationships : The investigation into the vasorelaxation and antioxidation properties of thionicotinic acid derivatives by Supaluk Prachayasittikul et al. (2010) provides insights into the biological activities of nicotinic acid derivatives. This research might be relevant for understanding how modifications like the morpholino and trifluoromethyl groups affect the biological activities of nicotinic acid derivatives (Supaluk Prachayasittikul et al., 2010).
Safety and Hazards
The safety data sheet for “2-Methyl-6-(trifluoromethyl)nicotinic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions for “2-Morpholino-6-(trifluoromethyl)nicotinic acid” could involve its diverse applications in scientific research, including drug development and catalysis. Additionally, the development of new allosteric RNase H inhibitors active against viral replication is a promising lead .
properties
IUPAC Name |
2-morpholin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-2-1-7(10(17)18)9(15-8)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBYYSPAFRQJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2631156.png)




![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)
![6-methyl-N-(3-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631169.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2631174.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2631176.png)
